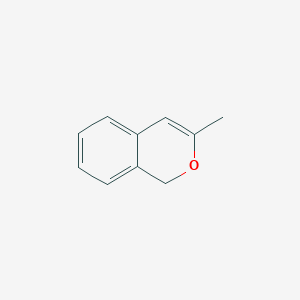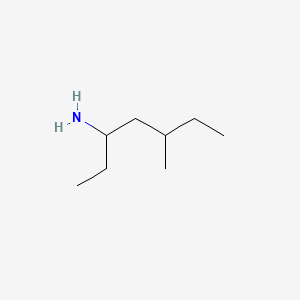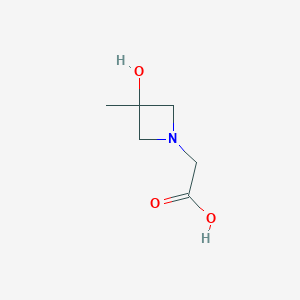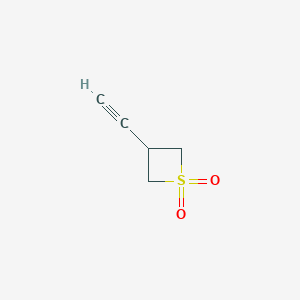
1H-2-Benzopyran, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-isochromene is a heterocyclic compound that belongs to the isochromene family Isochromenes are characterized by a benzene ring fused to a pyran ring The presence of a methyl group at the third position of the isochromene structure distinguishes 3-methyl-1H-isochromene from other isochromenes
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-1H-isochromene can be achieved through several methods. One common approach involves the cyclization of ortho-ynamidyl benzaldehyde derivatives. This method typically employs a 6-endo-cyclization approach under mild reaction conditions, resulting in good yields . Another method involves the metal-free intramolecular alkoxylation-initiated cascade cyclization of allyl ether-tethered ynamides .
Industrial Production Methods: While specific industrial production methods for 3-methyl-1H-isochromene are not extensively documented, the general principles of organic synthesis and scale-up techniques can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity.
化学反応の分析
Types of Reactions: 3-Methyl-1H-isochromene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.
Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-methyl-1H-isochromene can yield 3-methyl-1H-isochromanone, while reduction can produce 3-methyl-1H-isochromanol.
科学的研究の応用
3-Methyl-1H-isochromene has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Industry: Isochromenes are used in the development of new materials with unique properties, such as polymers and dyes.
作用機序
The mechanism of action of 3-methyl-1H-isochromene involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
- 2H-Chromene
- 4H-Chromene
- 1H-Isochromene
- 3H-Isochromene
Comparison: 3-Methyl-1H-isochromene is unique due to the presence of the methyl group at the third position, which can influence its chemical reactivity and biological activity. Compared to other isochromenes, it may exhibit different pharmacological properties and synthetic utility.
特性
CAS番号 |
29727-02-4 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC名 |
3-methyl-1H-isochromene |
InChI |
InChI=1S/C10H10O/c1-8-6-9-4-2-3-5-10(9)7-11-8/h2-6H,7H2,1H3 |
InChIキー |
HEIAGRNVOHGGKA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=CC=CC=C2CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)
![(1R,2R,5S)-3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B11923119.png)




![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![Pyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B11923157.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)

